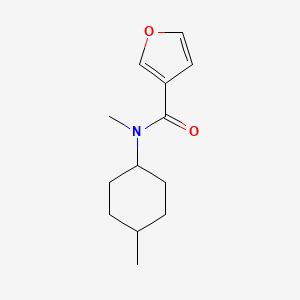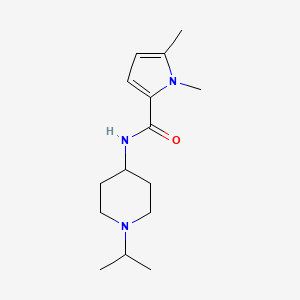![molecular formula C18H16FNO2 B7504875 (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone, also known as FLAP, is a chemical compound that has been extensively studied in scientific research. FLAP is a pyridine-based molecule that has shown potential in various applications, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone involves the inhibition of the enzyme 5-lipoxygenase (5-LO), which is responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases, including asthma, arthritis, and cancer. By inhibiting 5-LO, (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone reduces the production of leukotrienes, thereby reducing inflammation and potentially treating various diseases.
Biochemical and Physiological Effects:
(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects. In animal studies, (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to reduce inflammation and oxidative stress, improve cognitive function, and reduce the risk of developing cancer. (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has also been shown to have a protective effect on the cardiovascular system, reducing the risk of developing cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone for lab experiments is its potent anti-inflammatory activity. (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to exhibit anti-inflammatory activity at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone research. One direction is the development of new anti-inflammatory drugs based on (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone. Another direction is the study of (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone and its potential side effects.
Métodos De Síntesis
(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone can be synthesized through a multistep process that involves the reaction of 4-fluoroacetophenone with 4-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride, followed by cyclization using hydrochloric acid. The final product is purified through column chromatography to obtain pure (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied in scientific research due to its potential in various applications. One of the most promising applications of (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is in the field of medicinal chemistry and drug discovery. (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs. (4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has also been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c19-16-5-1-15(2-6-16)18(22)20-11-9-14(10-12-20)13-3-7-17(21)8-4-13/h1-9,21H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINISJYSDUGQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)